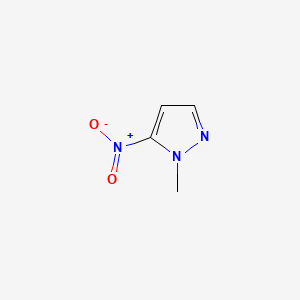

1-Methyl-5-nitropyrazole

説明

Significance of Pyrazole (B372694) Core Structures in Chemical Sciences

The pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in the chemical sciences. nih.gov Its unique structural and electronic properties make it a versatile building block for a wide array of functional molecules. Pyrazole derivatives are integral to pharmaceuticals, agrochemicals, and materials science. nih.govroyal-chem.com Their aromaticity allows for various chemical modifications, including electrophilic and nucleophilic substitution reactions, enabling the synthesis of diverse and complex molecular architectures. nih.gov The presence of both a pyrrole-type and a pyridine-type nitrogen atom imparts both acidic and basic characteristics, influencing their reactivity and interactions with biological targets. royal-chem.comresearchgate.net This has led to the development of numerous commercial drugs and compounds in clinical trials containing the pyrazole moiety. researchgate.net

Historical Context of Nitropyrazole Synthesis and Study

The study of pyrazoles dates back to 1883 with the work of German chemist Ludwig Knorr. The exploration of nitrated pyrazole derivatives began in the late 19th and early 20th centuries as chemists sought to understand how the introduction of nitro groups would affect the reactivity and properties of the pyrazole ring. The synthesis of nitropyrazoles has been a subject of continuous research, with various methods developed for their preparation. A common approach involves the nitration of pyrazole precursors. researchgate.net For instance, the thermal rearrangement of N-nitropyrazoles has been a method to produce C-nitropyrazoles. acs.orgacs.org The development of new nitrating agents and catalysts, including greener options, remains an active area of investigation. researchgate.net The study of nitropyrazoles has also been driven by their potential applications as energetic materials, with research focusing on compounds with high energy density and low sensitivity. researchgate.netacs.org

Overview of Academic Research Trajectories for 1-Methyl-5-nitropyrazole

Academic research on this compound has primarily focused on its synthesis and its use as a precursor for other chemical compounds. For example, it can be converted to 5-amino-1-methyl-4-nitropyrazole, which can then be catalytically reduced to produce 1-methyl-4,5-diaminopyrazole dihydrochloride. google.com The compound itself is a derivative of pyrazole with a methyl group at the first position and a nitro group at the fifth position. chemscene.comcymitquimica.com Its chemical properties, influenced by these substituents, make it a subject of interest in synthetic chemistry. cymitquimica.com Research has also explored its role in the synthesis of more complex heterocyclic systems.

Chemical Data of this compound

| Property | Value |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| CAS Number | 54210-33-2 |

| SMILES | CN1C(=CC=N1)N+[O-] |

This data is compiled from available chemical databases. chemscene.comnih.gov

Structure

2D Structure

特性

IUPAC Name |

1-methyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-4(7(8)9)2-3-5-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVPJOWITGLAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202562 | |

| Record name | 1-Methyl-5-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54210-33-2 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54210-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 5 Nitropyrazole and Its Derivatives

Direct Synthesis Strategies for 1-Methyl-5-nitropyrazole

The direct synthesis of this compound primarily involves two key approaches: the nitration of a pre-existing 1-methylpyrazole (B151067) ring or the methylation of a 5-nitropyrazole intermediate.

Nitration of Pyrazole (B372694) Precursors

The introduction of a nitro group onto a pyrazole ring is a common strategy. The direct nitration of 1-methylpyrazole often results in a mixture of isomers, and achieving high selectivity for the 5-nitro position can be challenging.

One common method involves the use of a nitrating mixture, such as nitric acid in the presence of sulfuric acid. Another approach utilizes nitric acid in trifluoroacetic anhydride. The reaction of 1-methylpyrazole with this system can yield 1-methyl-3-nitropyrazole as a major product. It has been noted that the direct nitration of 1-methylpyrazole with a nitric-sulfuric acid mixture at elevated temperatures can produce 1-methyl-3,4,5-trinitro-pyrazole, albeit in low yields.

A more environmentally friendly approach involves the use of bismuth nitrate (B79036) impregnated on montmorillonite (B579905) K-10 clay. This method has been used for the nitration of 1-methylpyrazole-2-oxide to produce this compound-2-oxide with high yield.

The thermal rearrangement of N-nitropyrazoles is another route. For instance, the thermal rearrangement of 1-nitro-3-methylpyrazole exclusively yields 3(5)-methyl-5(3)-nitropyrazole, while the rearrangement of 1-nitro-5-methylpyrazole gives a mixture of 3(5)-methyl-4-nitropyrazole and 3(5)-methyl-5(3)-nitropyrazole.

| Precursor | Reagents | Product(s) | Yield | Reference |

| 1-Methylpyrazole | HNO₃/H₂SO₄ | 1-Methyl-3,4,5-trinitropyrazole | 12% | |

| 1-Methylpyrazole | HNO₃/(CF₃CO)₂O | 1-Methyl-3-nitropyrazole | 65% | |

| 1-Methylpyrazole-2-oxide | Bi(NO₃)₃/Montmorillonite K-10 | This compound-2-oxide | 98% | |

| 1-Nitro-3-methylpyrazole | Heat | 3(5)-Methyl-5(3)-nitropyrazole | - | |

| 1-Nitro-5-methylpyrazole | Heat | 3(5)-Methyl-4-nitropyrazole & 3(5)-Methyl-5(3)-nitropyrazole | 93% & 7% |

Methylation of Nitropyrazole Intermediates

An alternative and often more regioselective route to this compound involves the methylation of a pre-formed nitropyrazole ring, such as 3(5)-nitropyrazole. The challenge in this approach lies in controlling the regioselectivity of the methylation, as it can occur on either of the two nitrogen atoms in the pyrazole ring.

The methylation of 3(5)-nitropyrazole can lead to a mixture of 1-methyl-3-nitropyrazole and this compound. The ratio of these isomers can be influenced by the choice of methylating agent and reaction conditions. For example, the methylation of 4-nitro-1H-pyrazole with methyl iodide in the presence of a base like cesium carbonate is a common method. In some cases, dimethyl sulfate (B86663) is used as the methylating agent.

A systematic study on the N-substitution of 3-substituted pyrazoles, including 3-nitropyrazole, using potassium carbonate in DMSO has been shown to provide regioselective N1-alkylation. This method is advantageous for producing N1-substituted-3-nitropyrazoles, which are key intermediates for other functionalized pyrazoles.

| Precursor | Methylating Agent | Base | Solvent | Product | Reference |

| 4-Nitro-1H-pyrazole | Methyl iodide | Cesium carbonate | DMF | 1-Methyl-4-nitropyrazole | |

| 3(5)-Nitropyrazole | - | - | - | 1-Methyl-3-nitropyrazole & this compound | |

| 3-Nitropyrazole | Alkyl/Aryl/Heteroaryl electrophiles | K₂CO₃ | DMSO | N1-substituted-3-nitropyrazoles |

Synthesis of Functionalized this compound Derivatives

The this compound scaffold can be further modified to introduce a variety of functional groups, enhancing its utility in different applications.

Introduction of Halogen Substituents (e.g., Iodination, Chlorination)

Halogenation of the this compound ring can provide valuable intermediates for further synthetic transformations.

Iodination: The direct iodination of 1-methyl-3-nitropyrazole can be achieved using a reagent prepared from iodine monochloride and silver sulfate in sulfuric acid, yielding 4-iodo or 4,5-diiodo derivatives. Another effective method for the iodination of pyrazoles, including 1-methyl-3-nitropyrazole, utilizes a mixture of potassium iodide and potassium iodate (B108269) in the presence of sulfuric acid in a heterophase medium, providing high yields of the 4-iodo substituted product.

Chlorination: The chlorination of pyrazole derivatives can be accomplished using various reagents. For instance, 1-methyl-1H-pyrazole can be nitrated and then treated with thionyl chloride or oxalyl chloride to introduce a carbonyl chloride group at the 5-position. In another example, 4-chloropyrazole, synthesized from pyrazole, can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3,5-dinitro-1H-pyrazole. Subsequent treatment with N-chlorosuccinimide (NCS) in DMF can install a chloro group.

| Substrate | Halogenating Agent | Product | Reference |

| 1-Methyl-3-nitropyrazole | ICl/Ag₂SO₄ in H₂SO₄ | 4-Iodo-1-methyl-3-nitropyrazole or 4,5-Diiodo-1-methyl-3-nitropyrazole | |

| 1-Methyl-3-nitropyrazole | KI/KIO₃ in H₂SO₄ | 4-Iodo-1-methyl-3-nitropyrazole | |

| 1-Methyl-1H-pyrazole (nitrated intermediate) | Thionyl chloride or Oxalyl chloride | 1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride | |

| 4-Chloropyrazole | HNO₃/H₂SO₄ | 4-Chloro-3,5-dinitro-1H-pyrazole | |

| 3-Trifluoromethyl-4-nitro-pyrazole intermediate | N-Chlorosuccinimide (NCS) in DMF | 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole |

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the this compound core can significantly modify its properties.

N-arylation of 3(5)-nitro-1H-pyrazole with variously substituted arylboronic acids can be achieved using a copper salt catalyst in the presence of sodium hydroxide (B78521) to yield N-aryl-C-nitroazoles. Palladium-catalyzed tandem alkylation/direct arylation of pyrazole substrates has also been described as a method to form polycyclic annulated compounds, involving the alkylation of activated aryl groups followed by arylation of the pyrazole nucleus in a one-pot procedure.

Ethynylation and Other Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds, such as ethynylation, on the 1-methyl-5-nitropy

Advanced Synthetic Approaches and Process Optimization

The synthesis of this compound and its derivatives has evolved beyond classical methods, with modern research focusing on improving efficiency, control, and environmental compatibility. Advanced approaches aim to streamline reaction sequences, enhance selectivity, and minimize hazardous waste, reflecting broader trends in synthetic organic chemistry.

One-Pot Synthetic Protocols

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.org While a dedicated one-pot protocol for the direct synthesis of this compound is not extensively documented, methodologies for structurally related pyrazoles highlight the potential of this approach. These strategies often combine condensation, cyclization, and other functionalization steps into a seamless sequence. organic-chemistry.orgmdpi.com

For instance, a one-pot method for producing 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-chloro-1H-pyrazole-5-carbaldehyde with a substituted benzoate (B1203000) in the presence of a base, efficiently yielding the complex product in a single step. smolecule.com Similarly, "one-pot" methods have been developed for synthesizing 1,3,5-substituted pyrazoles from raw materials like (hetero)arenes and carboxylic acids, proceeding through sequential ketone and β-diketone formation followed by heterocyclization with hydrazine. mdpi.com Another green, one-pot synthesis for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids integrates a Claisen condensation, a Knorr reaction, and hydrolysis into a single, efficient sequence. organic-chemistry.org

These examples demonstrate the feasibility of consolidating multiple transformations required for substituted pyrazole synthesis. A prospective one-pot synthesis of this compound could theoretically involve the condensation of a suitable precursor with methylhydrazine, followed by in-situ nitration. The development of such a protocol would depend on finding compatible reaction conditions that allow both the cyclization and nitration steps to proceed efficiently without unwanted side reactions or degradation of intermediates.

Table 1: Examples of One-Pot Syntheses for Pyrazole Derivatives

| Target Compound Class | Key Reactions in Sequence | Catalyst/Reagents | Solvent | Key Advantages | Reference(s) |

| 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic acids | Claisen condensation, Knorr reaction, Hydrolysis | MeONa / LiCl | Not specified | Avoids isolation of unstable intermediates; cost-effective and operationally simple. | organic-chemistry.org |

| Highly Functionalized Phenylaminopyrazoles | Condensation | None specified | Not specified | Versatile and efficient for creating a library of compounds. | researchgate.net |

| 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | Condensation / Functionalization | Potassium carbonate | Not specified | Efficient single-step reaction to a complex, substituted pyrazole. | smolecule.com |

| 1,3,5-Substituted Pyrazoles | Condensation | Nano-ZnO | Not specified | Environmentally friendly catalyst, high yield, short reaction time. | mdpi.com |

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound presents significant regiochemical challenges. Stereoselectivity is not a factor for the parent compound as it is achiral, but regioselectivity is paramount to ensure the correct placement of both the methyl and nitro groups on the pyrazole ring, distinguishing it from its isomers (e.g., 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole). The synthetic strategy typically involves either the nitration of 1-methylpyrazole or the methylation of 5-nitropyrazole, both of which can lead to mixtures of regioisomers.

Nitration of 1-Methylpyrazole: Direct nitration of 1-methylpyrazole with mixed acids (HNO₃/H₂SO₄) often leads to the formation of 1-methyl-4-nitropyrazole as the major product. researchgate.net This outcome is governed by the electronic effects of the pyrazole ring nitrogens and the activating, ortho-para directing methyl group. The C-4 position is electronically activated, making it the most favorable site for electrophilic substitution. Achieving substitution at the C-5 position is therefore more challenging and requires specific conditions to overcome the inherent reactivity of the C-4 position.

Methylation of Nitropyrazoles: An alternative route involves the N-alkylation of a pre-formed nitropyrazole. However, N-substitution of pyrazoles is notoriously difficult to control, often yielding a mixture of N-1 and N-2 isomers. sci-hub.st The regioselectivity of this reaction is influenced by several factors, including the steric hindrance of substituents on the pyrazole ring, the choice of base, and the solvent. sci-hub.stmdpi.com Research has shown that for 3-substituted pyrazoles, a simple and highly regioselective N-1 alkylation can be achieved using potassium carbonate as the base in DMSO. sci-hub.st Furthermore, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, which could otherwise produce difficult-to-separate regioisomeric mixtures. acs.org In some cases, nucleophilic substitution reactions on dinitropyrazoles can proceed with high regioselectivity, where a nitro group at position 5 is selectively replaced. researchgate.net

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Reaction Type | Reagents/Conditions | Position(s) Favored | Controlling Factors | Reference(s) |

| Nitration of 1-Methylpyrazole | HNO₃ / H₂SO₄ | C-4 (major), C-3, C-5 | Electronic directing effects of the methyl group and ring nitrogens. | researchgate.net |

| N-Alkylation of 3-Substituted Pyrazole | Alkyl halide, K₂CO₃, DMSO | N-1 | Optimized base/solvent system. | sci-hub.st |

| Lithiation of 1-Methylpyrazole | n-BuLi, THF (Thermodynamic control) | C-5 | Thermodynamic stability of the lithiated intermediate. | rsc.org |

| Cyclocondensation | 1,3-Diketone, Methylhydrazine, TFE/HFIP | N-1 | Fluorinated alcohol solvent enhances selectivity. | acs.org |

| Nucleophilic Substitution | N-Methyl-3,5-dinitro-4-(phenylsulfonyl)pyrazole, Nucleophiles | C-5 | Regioselective substitution of the C-5 nitro group. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts seek to minimize environmental impact by using safer solvents, reducing energy consumption, and employing catalytic methods. rsc.org The synthesis of nitropyrazoles, which often involves hazardous reagents and highly exothermic reactions, is a prime area for the application of these principles. nih.gov

Alternative Solvents and Catalysts: A key tenet of green chemistry is the replacement of volatile and toxic organic solvents. rsc.org Research has explored using water, polyethylene (B3416737) glycol (PEG), and ionic liquids for pyrazole synthesis. mdpi.comresearchgate.net In some cases, solvent-free reactions, assisted by microwave irradiation or using solid catalysts, have been developed. mdpi.comgoogle.co.th The use of heterogeneous catalysts, such as zeolites, montmorillonite K-10 clay, or nano-ZnO, offers advantages like easier product separation and catalyst recycling. mdpi.comnih.gov For the methylation step, dimethyl carbonate (DMC) has been identified as a green methylating agent, serving as a less toxic alternative to traditional reagents like methyl halides. nih.gov For nitration, agents such as oxone in water have been used for a more convenient and environmentally benign approach. nih.gov

Flow Chemistry for Process Optimization: Nitration reactions are typically fast and highly exothermic, posing significant safety risks, especially on a large scale. beilstein-journals.org Continuous flow chemistry, which utilizes microreactors, offers a powerful solution to these challenges. researchgate.net By conducting the reaction in a small, continuously flowing stream, flow systems provide superior control over reaction parameters like temperature and residence time. smolecule.comgoogle.com This precise control significantly enhances safety by minimizing the volume of hazardous material at any given moment and preventing thermal runaways. beilstein-journals.org It also improves reaction efficiency and selectivity, often leading to higher yields and purities. researchgate.netresearcher.life Continuous flow processes have been successfully developed for the synthesis of various nitropyrazoles, demonstrating their value in making these syntheses safer and more scalable. beilstein-journals.orgresearchgate.netgoogle.com

Table 3: Green Chemistry Strategies in Nitropyrazole Synthesis

| Green Approach | Specific Method/Reagent | Target/Reaction Step | Advantages | Reference(s) |

| Alternative Solvents | Water, PEG-400 | Cyclocondensation | Reduced toxicity and environmental impact. | mdpi.commdpi.com |

| Solvent-Free Synthesis | Microwave-assisted | Multicomponent reactions | Reduced solvent waste, faster reaction times. | mdpi.com |

| Green Reagents | Dimethyl Carbonate (DMC) | N-Methylation | Low toxicity methylating agent. | nih.gov |

| Green Reagents | Oxone / Water | Nitration of 3-aminopyrazole | Safer, economical reagents, mild conditions. | nih.gov |

| Heterogeneous Catalysis | Zeolites, Silica, K-10 Clay | Nitration | Catalyst can be recycled, potentially milder conditions. | nih.gov |

| Process Intensification | Continuous Flow Microreactors | Nitration | Enhanced safety, precise temperature control, improved yield and scalability. | smolecule.combeilstein-journals.orgresearchgate.netgoogle.com |

Chemical Reactivity and Reaction Mechanisms of 1 Methyl 5 Nitropyrazole

Nucleophilic Substitution Reactions of 1-Methyl-5-nitropyrazole

The presence of the nitro group at the C5 position of the pyrazole (B372694) ring activates the molecule for nucleophilic aromatic substitution (SNAAr) reactions. This activation is a consequence of the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.

Regioselectivity of Substitution at the Pyrazole Ring

In nucleophilic substitution reactions involving N-substituted nitropyrazoles, the nitro group at position 5 is significantly more reactive than a nitro group at position 3. researchgate.net This enhanced reactivity at the C5 position is attributed to the greater ability of the adjacent ring nitrogen (N1) and the methyl group to stabilize the intermediate formed upon nucleophilic attack. The electron-withdrawing nitro group makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.

Reactivity with Nitrogen-based Nucleophiles (e.g., Ammonia (B1221849), Amines, Azoles)

This compound readily undergoes reactions with various nitrogen-based nucleophiles. These reactions typically involve the displacement of the nitro group to form new C-N bonds. For instance, reactions with ammonia and primary or secondary amines lead to the formation of the corresponding 5-amino-1-methylpyrazoles. Similarly, azoles, such as pyrazole or imidazole, can act as nucleophiles, resulting in the formation of N-azolyl-substituted pyrazoles. The lone pair of electrons on the nitrogen atom of the nucleophile attacks the electron-deficient C5 carbon of the pyrazole ring, initiating the substitution process. libretexts.orgyoutube.comyoutube.com

Reactivity with Oxygen- and Sulfur-based Nucleophiles (e.g., Phenols, Oximes)

Oxygen and sulfur-based nucleophiles also react with this compound, although their reactivity can be influenced by factors such as the nucleophilicity of the reagent and the reaction conditions. Phenols, in the presence of a base to form the more nucleophilic phenoxide ion, can displace the nitro group to yield 5-aryloxy-1-methylpyrazoles. Thiolate anions, generated from thiols, are excellent nucleophiles and react readily to form 5-thioether derivatives. msu.edu Oximes can also participate in these reactions, leading to the formation of O-substituted pyrazolyl oximes. The greater nucleophilicity of sulfur compared to oxygen often results in faster reaction rates for sulfur-based nucleophiles. msu.edu

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Type |

|---|---|

| Ammonia (NH₃) | 5-Amino-1-methylpyrazole |

| Primary Amines (RNH₂) | 5-(Alkylamino)-1-methylpyrazole |

| Azoles | 5-(Azol-1-yl)-1-methylpyrazole |

| Phenoxides (ArO⁻) | 5-Aryloxy-1-methylpyrazole |

| Thiolates (RS⁻) | 5-(Alkylthio)-1-methylpyrazole |

Electrophilic Aromatic Substitution on this compound Ring

Electrophilic aromatic substitution (SEAr) on the this compound ring is generally difficult. wikipedia.org The pyrazole ring itself is an electron-rich aromatic system, but the presence of the strongly deactivating nitro group significantly reduces the electron density of the ring, making it less susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The nitro group withdraws electron density through both inductive and resonance effects, deactivating all positions on the ring towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, which are common for many aromatic compounds, typically require harsh conditions and may result in low yields or decomposition of the starting material. masterorganicchemistry.com

Reduction and Oxidation Reactions of the Nitro Group in this compound

The nitro group of this compound is the most reactive site for reduction and oxidation reactions.

The reduction of the nitro group can lead to various products depending on the reducing agent and the reaction conditions. masterorganicchemistry.com

Complete Reduction to Amine: Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, or the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, can fully reduce the nitro group to an amino group (–NH₂), yielding 1-methylpyrazol-5-amine. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com

Partial Reduction to Hydroxylamine (B1172632): Milder reducing agents or controlled reaction conditions can lead to the partial reduction of the nitro group to a hydroxylamine (–NHOH). wikipedia.org

Formation of Azo Compounds: The use of certain metal hydrides may result in the formation of azo compounds, where two pyrazole rings are linked by a –N=N– bridge. wikipedia.org

Oxidation of the pyrazole ring or the methyl group under typical conditions is challenging due to the deactivating effect of the nitro group. The nitro group itself is already in a high oxidation state and is generally resistant to further oxidation.

Table 2: Reduction Products of this compound

| Reagent/Condition | Product Functional Group |

|---|---|

| H₂/Pd/C or Sn/HCl | Amine (–NH₂) |

| Zn/NH₄Cl | Hydroxylamine (–NHOH) |

| Metal Hydrides (e.g., LiAlH₄) | Azo (–N=N–) |

Complexation and Coordination Chemistry of this compound

Pyrazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, typically coordinating to metal ions through the pyridine-like nitrogen atom (N2). chemrxiv.org The presence of a methyl group at the N1 position in this compound does not hinder this coordination ability. The lone pair of electrons on the N2 atom is available for donation to a metal center, allowing the molecule to function as a monodentate ligand. chemrxiv.org

The coordination chemistry of pyrazole-based ligands is extensive, forming complexes with a wide range of transition metals. nih.govrsc.org The electronic properties of the resulting metal complexes can be tuned by the substituents on the pyrazole ring. The electron-withdrawing nitro group in this compound would be expected to decrease the basicity of the N2 nitrogen, potentially influencing the strength of the metal-ligand bond. Despite this, it can form stable mononuclear coordination complexes with various metal ions. nih.gov

Formation of Metal-Ligand Complexes (e.g., Platinum(II) Complexes)

This compound serves as a ligand in coordination chemistry, capable of forming stable complexes with metal ions such as platinum(II). mdpi.com The synthesis of platinum(II) complexes with 1-methylnitropyrazole derivatives involves the reaction of the specific 1-methylnitropyrazole with potassium tetrachloroplatinate(II) (K₂PtCl₄). mdpi.comresearchgate.net

In a typical synthesis, a solution of this compound in a solvent like acetone (B3395972) is mixed with an aqueous solution of K₂PtCl₄. mdpi.com This reaction leads to the formation of dichloridobis(this compound)platinum(II) complexes. nih.gov Depending on the reaction conditions and the specific isomer used, both cis and trans isomers of the platinum(II) complexes can be formed. mdpi.comnih.gov For instance, the complexation with this compound has been shown to produce trans-dichloridobis(this compound)platinum(II). nih.gov These complexes are investigated for their potential applications, including their cytotoxic activity against cancer cell lines. researchgate.netnih.gov The trans complex featuring the this compound ligand, for example, demonstrated greater activity than the common chemotherapy drug cisplatin (B142131) against the MCF-7 breast cancer cell line. mdpi.comnih.gov

The resulting platinum complexes are characterized using various analytical techniques, including elemental analysis, ESI mass spectrometry, and NMR spectroscopy (¹H and ¹⁹⁵Pt). mdpi.comresearchgate.net

| Reactants | Product | Significance |

|---|---|---|

| This compound and Potassium tetrachloroplatinate(II) (K₂PtCl₄) | trans-dichloridobis(this compound)platinum(II) | Formation of a stable metal-ligand complex with potential anticancer properties. mdpi.comnih.gov |

Isomerization Studies in Metal Complexes

Isomerization represents a key area of study for platinum(II) complexes, as different geometric isomers (cis vs. trans) can exhibit distinct chemical properties and biological activities. While specific isomerization studies for complexes of this compound are not detailed in the provided sources, research on closely related compounds provides insight into these processes. mdpi.comresearchgate.net

For example, extensive studies have been conducted on the thermal isomerization of cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) to its trans isomer. mdpi.comresearchgate.net This transformation was found to occur with high efficiency and highlights the potential for converting between isomeric forms of these types of platinum complexes. nih.gov Such conversions are significant because trans complexes, which are often more difficult to synthesize directly in high yields, can sometimes exhibit superior therapeutic properties compared to their cis counterparts. nih.govnih.gov The ability to isomerize these complexes allows for a more comprehensive evaluation of their potential as therapeutic agents. mdpi.com

Fragmentation Pathways of this compound

Mass Spectrometry-Induced Fragmentation

Mass spectrometry is a critical tool for elucidating the structure of organic compounds through analysis of their fragmentation patterns upon ionization. For this compound, the fragmentation is influenced by the presence of both the methyl and nitro groups adjacent to each other on the pyrazole ring. researchgate.net

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 127, although it is of low abundance. researchgate.net The fragmentation pattern is characterized by several key pathways initiated by the proximity of the adjacent methyl and nitro groups, which gives rise to an ortho effect. This effect leads to distinct fragmentation patterns. researchgate.net

One primary fragmentation pathway involves the loss of a hydroxyl radical (•OH) from the molecular ion to form an ion at m/z 110. Another significant pathway is the elimination of a nitro group (NO₂) to produce a fragment ion at m/z 81. researchgate.net Further fragmentation of the m/z 81 ion occurs through the loss of a hydrogen cyanide (HCN) molecule, resulting in an ion at m/z 54. researchgate.net

| Initial Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Reference |

|---|---|---|---|

| 127 [M]⁺ | •OH | 110 | researchgate.net |

| 127 [M]⁺ | NO₂ | 81 | researchgate.net |

| 81 | HCN | 54 | researchgate.net |

Thermal Degradation Mechanisms and Products

The thermal stability and decomposition pathways of nitropyrazoles are of significant interest, particularly for energetic materials. While a specific, detailed thermal degradation mechanism for this compound is not provided in the available literature, the decomposition of related nitropyrazole derivatives offers general insights.

For many nitropyrazoles, a common initial step in thermal decomposition is the homolytic cleavage of the C–NO₂ bond, leading to the elimination of a nitrogen dioxide radical (•NO₂). researchgate.net This is often followed by the rupture or rearrangement of the pyrazole ring. researchgate.net For instance, the decomposition of dinitropyrazole derivatives is suggested to proceed via this initial •NO₂ elimination, which then triggers the pyrazole ring to break apart. researchgate.net

In more complex molecules like 1-methyl-3,4,5-trinitropyrazole (MTNP), theoretical studies suggest that the primary decomposition pathway involves the cleavage of the N–NO₂ bond. researchgate.net However, for C-nitro derivatives, the C–NO₂ bond cleavage is also a critical decomposition route. researchgate.net The subsequent reactions of the resulting radicals lead to the formation of various gaseous products. The exact products and decomposition temperatures can be influenced by factors such as the number and position of nitro groups on the pyrazole ring. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in 1 Methyl 5 Nitropyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-Methyl-5-nitropyrazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can map out the precise arrangement of atoms and the electronic landscape of the molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment. For this compound, the spectrum displays distinct signals for the protons on the pyrazole (B372694) ring and the methyl group.

In a typical analysis, the spectrum shows a signal for the methyl (CH₃) protons and two signals for the aromatic protons (H-3 and H-4) on the pyrazole ring. A study by Mastalarz et al. reported the following ¹H NMR chemical shifts in DMSO-d₆: the H-3 proton appears at approximately 8.53 ppm, the H-4 proton at 7.79 ppm, and the N-methyl protons at 4.29 ppm researchgate.netmdpi.com. The downfield shift of the ring protons compared to the methyl protons is characteristic of their location in an aromatic system, further influenced by the electron-withdrawing nitro group.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm (DMSO-d₆) |

|---|---|

| H-3 | 8.53 |

| H-4 | 7.79 |

| N-CH₃ | 4.29 |

Data sourced from Mastalarz et al. researchgate.netmdpi.com

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring and the nitro group. This technique is particularly valuable for distinguishing between different nitrogen sites. The ¹⁵N chemical shifts are highly sensitive to the hybridization and chemical bonding of the nitrogen atoms. In nitropyrazoles, one can expect to observe signals for the two pyrazole ring nitrogens (N-1 and N-2) and the nitrogen of the nitro (NO₂) group. Studies on related N-methylpyrazoles with nitro substituents have shown that the chemical shifts provide clear evidence of the electronic effects of the substituents on the heterocyclic ring semanticscholar.org. For this compound, distinct signals would be expected for the N-methylated nitrogen (N-1), the sp²-hybridized ring nitrogen (N-2), and the nitro group nitrogen, each in a characteristic chemical shift range.

¹⁹⁵Pt NMR Spectroscopy in Metal Complex Analysis

Research on the synthesis of platinum(II) complexes with 1-methylnitropyrazoles has demonstrated the utility of this technique. For instance, in the complex trans-dichloridobis(this compound)platinum(II), a distinct ¹⁹⁵Pt NMR signal is observed. Mastalarz et al. reported a chemical shift of -1734 ppm for this complex researchgate.netmdpi.com. This value is characteristic of a Pt(II) center in a specific coordination environment and helps to confirm the structure of the complex and the successful coordination of the this compound ligand.

Table 2: ¹⁹⁵Pt NMR Chemical Shift for a this compound Complex

| Complex | ¹⁹⁵Pt Chemical Shift (δ) in ppm |

|---|---|

| trans-[PtCl₂(this compound)₂] | -1734 |

Data sourced from Mastalarz et al. researchgate.netmdpi.com

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for confirming the specific isomeric structure of substituted pyrazoles. The methylation of 5-nitropyrazole can potentially yield different isomers (e.g., this compound or 1-methyl-3-nitropyrazole). A NOESY experiment can unambiguously determine the correct structure by detecting spatial proximities between protons.

In the case of this compound, a NOESY spectrum would show a cross-peak between the protons of the N-methyl group and the H-4 proton, which are on adjacent atoms. More importantly, it would help to differentiate it from the 1,3-isomer. The elucidation of N(1) versus N(2) isomers in related nitropyrazole systems has been successfully achieved using NOE measurements, demonstrating the reliability of this technique researchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a characteristic pattern of absorption (IR) or scattering (Raman) bands, which correspond to specific bond vibrations (stretching, bending, etc.). These techniques are essential for identifying functional groups and confirming the molecular structure of this compound.

The spectra are characterized by several key regions. The high-frequency region typically shows C-H stretching vibrations from the methyl group and the pyrazole ring. The mid-frequency region is particularly informative, containing the characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically strong in the IR spectrum. Vibrations corresponding to the pyrazole ring's C=N and C=C stretching also appear in this region. The far-infrared region is especially useful for analyzing metal complexes, as it contains the Pt-Cl and Pt-N stretching vibrations researchgate.netmdpi.com. Theoretical calculations on related molecules, such as 1-methyl-4-nitropyrazole, have been used to assign these vibrational modes precisely mdpi.com.

Table 3: Key Vibrational Modes for Nitropyrazoles and their Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic & Aliphatic) | 3100 - 2900 |

| NO₂ Asymmetric Stretching | ~1550 - 1520 |

| NO₂ Symmetric Stretching | ~1370 - 1340 |

| Pyrazole Ring Stretching (C=N, C=C) | ~1600 - 1400 |

| Pt-N Stretching (in complexes) | ~550 - 500 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound research, various MS techniques are employed to elucidate its molecular weight, elemental composition, and structural features through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While specific ESI-MS studies focused solely on this compound are not extensively documented in the provided search results, the application of ESI-MS to related nitroaromatic heterocyclic compounds, such as nitroimidazoles, provides insight into its potential utility. For instance, ESI-MS has been effectively used to study the formation of positive and negative ions of compounds like 1-methyl-5-nitroimidazole. researchgate.netrsc.org This suggests that ESI-MS could be employed to generate protonated molecules [M+H]⁺ or other adducts of this compound, allowing for the accurate determination of its molecular weight. The technique's soft nature would likely keep the pyrazole ring and nitro group intact during ionization, providing a clear molecular ion peak, which is fundamental for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS analysis, the fragmentation pattern of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. For this compound, the molecular ion peak is observed at an m/z of 127. researchgate.netnist.gov The fragmentation of this compound is influenced by the presence of the nitro group and the methyl-substituted pyrazole ring. researchgate.net A notable feature in the mass spectrum of nitroaromatic compounds is the loss of nitro-group-related fragments. researchgate.net

A detailed analysis of the fragmentation of this compound reveals two primary fragmentation pathways originating from the molecular ion. researchgate.net One pathway involves the loss of an OH radical to form an ion at m/z 110, which can subsequently lose a nitric oxide radical to produce a fragment at m/z 80. researchgate.net This fragment can then lose hydrogen cyanide (HCN) to yield an ion at m/z 53. researchgate.net A second, less common fragmentation pathway is also observed. researchgate.net The presence of adjacent methyl and nitro groups can lead to an ortho-effect, influencing the fragmentation process. researchgate.net

Table 1: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 127 | [M]⁺ |

| 110 | [M-OH]⁺ |

| 80 | [M-OH-NO]⁺ |

| 53 | [M-OH-NO-HCN]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a technique that provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is achieved by distinguishing between ions of very similar masses. For this compound (C₄H₅N₃O₂), the theoretical exact mass is 127.0382. HRMS can confirm this exact mass, thereby verifying the elemental formula.

While specific HRMS data for this compound is not detailed in the provided search results, the use of HRMS in the study of related nitropyrazole and nitroimidazole derivatives is documented. researchgate.netmdpi.com For example, high-resolution mass spectra have been recorded for various nitropyrazole derivatives to confirm their composition. mdpi.com The application of techniques like quadrupole time-of-flight (QToF) mass spectrometry, a type of HRMS, has been demonstrated for the analysis of nitroimidazolic compounds, showcasing its ability to provide high-resolution data for structural elucidation. researchgate.netrsc.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives.

Single Crystal X-ray Diffraction of this compound Derivatives

Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure of crystalline compounds. Although a specific crystal structure for this compound is not provided in the search results, the analysis of its derivatives, such as 1-methoxymethyl-3,4,5-trinitropyrazole, offers significant insights into the structural characteristics of N-methylated nitropyrazoles. atlantis-press.com

In the study of 1-methoxymethyl-3,4,5-trinitropyrazole, a single crystal was selected and its diffraction data were collected using a diffractometer. atlantis-press.com The structure was then solved using direct methods and refined to obtain the final crystallographic parameters. atlantis-press.com Such analyses reveal the planarity of the pyrazole ring and the orientation of the substituent groups. For instance, in 1-methoxymethyl-3,4,5-trinitropyrazole, the pyrazole ring is substituted with three nitro groups and a methoxymethyl group at the N1 position. atlantis-press.com The torsion angles within the molecule confirm the near-planar nature of the pyrazole ring. atlantis-press.com Similar studies on other pyrazole derivatives have also been conducted to determine their crystal structures, providing a wealth of comparative data. mdpi.comresearchgate.net

Table 2: Illustrative Crystallographic Data for a Nitropyrazole Derivative (1-Methoxymethyl-3,4,5-trinitropyrazole)

| Parameter | Value |

| Chemical Formula | C₅H₅N₅O₇ |

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 22.881(13) |

| b (Å) | 22.881(13) |

| c (Å) | 9.506(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 4310.1(4) |

| Data from the study of 1-methoxymethyl-3,4,5-trinitropyrazole provides an example of the type of information obtained from single crystal X-ray diffraction of a related compound. atlantis-press.com |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid, such as density and stability. In nitropyrazole derivatives, a variety of intermolecular forces can be observed.

The study of intermolecular interactions in crystalline materials is a key aspect of crystal engineering. ias.ac.in In the case of pyrazole derivatives, both strong and weak intermolecular interactions, including hydrogen bonds and π-π stacking, are responsible for the three-dimensional arrangement of molecules in the crystal. imedpub.com For nitropyrazoles, the presence of nitro groups introduces the possibility of interactions involving the oxygen atoms. The analysis of crystal packing in compounds like 1-methoxymethyl-3,4,5-trinitropyrazole reveals how molecules are linked to form a three-dimensional lattice. atlantis-press.com The specific nature of these interactions, such as the presence or absence of significant hydrogen bonding, can be elucidated from the crystallographic data. The study of intermolecular interactions in various pyrazole structures helps in understanding the principles of their crystal packing. mdpi.com

Theoretical and Computational Investigations of 1 Methyl 5 Nitropyrazole

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of nitropyrazoles due to its favorable balance of accuracy and computational cost. researchgate.net Studies on various nitropyrazole compounds often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. researchgate.net

For 1-Methyl-5-nitropyrazole, DFT calculations are used to determine key parameters that influence its stability and energetic performance. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT is used to calculate electronic properties such as the distribution of electrostatic potential on the molecular surface, which helps in understanding intermolecular interactions. jmchemsci.com The sensitivity of such energetic compounds is often related to the charge distribution on the nitro groups, which can be accurately modeled with DFT. researchgate.net

Table 1: Representative Data from DFT Calculations for Nitropyrazoles

| Parameter | Description | Typical Calculated Value/Finding |

|---|---|---|

| Optimized Geometry | The lowest energy spatial arrangement of atoms. | Provides precise bond lengths (e.g., C-N, N-O) and angles. |

| Heat of Formation | The energy change when a compound is formed from its constituent elements. | A key input for predicting detonation performance. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | An indicator of chemical reactivity and kinetic stability. |

| Electrostatic Potential | The charge distribution on the molecular surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions. |

| Nitro Group Charge | The partial charge localized on the NO₂ group. | Correlates with impact sensitivity and decomposition triggers. researchgate.net |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) are often used as a starting point for more complex calculations. For nitropyrazoles, ab initio calculations provide valuable insights into structure, stability, and sensitivity. researchgate.net While computationally more demanding than DFT, they can offer benchmark data for comparison. These methods are crucial for exploring the fundamental electronic properties and confirming the results obtained from DFT studies, ensuring a comprehensive theoretical understanding of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, electronic exchange interactions, and the nature of bonding within a molecule. researchgate.net For this compound, NBO analysis helps to quantify the electronic effects of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) on the pyrazole (B372694) ring.

This analysis can reveal the extent of electron density transfer from the pyrazole ring to the nitro group, a key factor in the molecule's reactivity and the stability of its chemical bonds. researchgate.net By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis provides a detailed picture of the intramolecular charge transfer that governs the molecule's electronic landscape.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For energetic materials like nitropyrazoles, MD simulations are valuable for predicting bulk properties such as density, melting point, and thermal stability. researchgate.net By simulating a system containing many molecules of this compound, researchers can observe how they interact and arrange themselves in a condensed phase. These simulations can help in understanding the cohesive forces within the crystal lattice and how the material might behave under different temperature and pressure conditions, providing insights into its phase transitions and decomposition mechanisms at a macroscopic level.

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity and potential decomposition pathways of energetic materials. For nitropyrazoles, theoretical studies can identify the weakest bond in the molecule, often referred to as the "trigger bond," which is the likely site for the initiation of thermal decomposition. researchgate.net

Computational Spectroscopy for Spectral Interpretation

Computational methods are frequently used to predict and interpret spectroscopic data. Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of this compound. researchgate.net These predicted frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to make definitive assignments of the observed spectral bands to specific molecular vibrations (e.g., N-O stretching, C-H bending). This synergy between theoretical prediction and experimental measurement is essential for confirming the molecular structure and understanding the vibrational properties of the compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure-Property Relationship Modeling

The prediction of a compound's physicochemical properties and biological activity based on its molecular structure is a cornerstone of modern computational chemistry. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are commonly employed to elucidate these relationships. For nitropyrazole derivatives, these studies are often geared towards understanding their potential as energetic materials or pharmaceuticals. However, specific and detailed modeling data for this compound are not extensively documented in the public domain.

Theoretical Framework:

Structure-property relationship modeling for a molecule like this compound would typically involve the following computational analyses:

Quantum Chemical Calculations (DFT): These calculations can provide insights into the electronic structure of the molecule. Key parameters derived from these studies include:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles that describe the most stable three-dimensional conformation of the molecule.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

Atomic Charges: Calculation of the partial charges on each atom provides further detail on the charge distribution within the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models are statistical models that correlate a compound's biological activity or physicochemical properties with its structural or molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: Related to the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic Descriptors: Often represented by the partition coefficient (logP), which describes a compound's solubility in a nonpolar solvent versus a polar one.

Available Data and Research Context:

While a comprehensive, dedicated study on this compound's structure-property relationships is not readily found, the broader context of nitropyrazole research provides some general insights. For instance, studies on related energetic materials, such as 1-methyl-3,4,5-trinitropyrazole, have utilized computational methods to predict properties like density, heat of formation, and detonation performance. These studies underscore the importance of the number and position of nitro groups on the pyrazole ring in determining the compound's characteristics.

The National Institute of Standards and Technology (NIST) provides basic chemical data for this compound, including its molecular formula (C4H5N3O2) and molecular weight. However, detailed computational data is not included in these public databases.

Hypothetical Data Tables:

Based on general knowledge of computational studies on similar heterocyclic nitroaromatic compounds, hypothetical data tables for this compound might look as follows. It is crucial to note that the values presented here are illustrative and not based on actual published research for this specific compound.

Table 1: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical reactivity |

| Dipole Moment | 4.5 D | Measure of molecular polarity |

| Molecular Surface Area | 150 Ų | Influences intermolecular interactions |

| Molecular Volume | 120 ų | Relates to steric effects |

Table 2: Hypothetical QSAR Model for a Specific Property of Nitropyrazole Derivatives

| Property | Equation | R² |

| Biological Activity (log 1/C) | 0.8 * logP - 0.2 * (HOMO-LUMO) + 1.5 | 0.85 |

Research on Energetic Material Applications of 1 Methyl 5 Nitropyrazole Derivatives

Design and Synthesis of Nitrated Pyrazole-based Energetic Materials

The design of energetic materials based on the 1-methyl-5-nitropyrazole scaffold focuses on increasing the nitrogen and oxygen content to improve detonation performance. nih.gov Key strategies include the introduction of additional nitro groups or other energetic moieties onto the pyrazole (B372694) ring. nih.gov

A significant advancement in enhancing the energetic properties of pyrazole derivatives is the incorporation of polynitromethyl groups, such as dinitromethyl [–C(NO₂)₂] and trinitromethyl [–C(NO₂)₃] moieties. nih.govrsc.org These groups improve the oxygen balance of the molecule, which is a critical factor for efficient detonation. rsc.orgmdpi.com For instance, the introduction of a dinitromethyl group into a nitropyrazole structure has been shown to yield energetic salts with detonation velocities comparable to the widely used high explosive RDX. rsc.org One synthetic strategy involves the nitration of a precursor like 4-nitro-1-acetonylpyrazole. nih.gov Although some neutral derivatives with polynitromethyl groups may exhibit lower decomposition temperatures, the formation of their salts can enhance thermal stability. nih.gov

A notable example is the synthesis of dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, which demonstrates a high density and superior thermal stability (218 °C). acs.org Its calculated detonation velocity of 8931 m/s and detonation pressure of 35.9 GPa are significantly greater than those of RDX. acs.org

The synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP) is a prime example of increasing the nitro group content on the pyrazole ring itself. researchgate.netenergetic-materials.org.cn MTNP has been synthesized from N-methylpyrazole through iodination followed by nitration with 100% HNO₃. researchgate.net It is considered a high-energy explosive with a significant enthalpy of formation and good explosive performance. researchgate.net

Computational Assessment of Detonation Parameters

Computational methods are invaluable tools for predicting the detonation performance of novel energetic materials, guiding synthetic efforts toward the most promising candidates. rsc.org Software such as EXPLO5 is commonly used to calculate key detonation parameters based on the material's density and heat of formation. nih.govrsc.orgovid.com

Detonation pressure (P) is a measure of the pressure at the detonation front and is a key indicator of an explosive's power. For many newly synthesized nitrated pyrazole derivatives, detonation pressures are calculated using computational tools like the EXPLO5 program. nih.govrsc.org For example, certain nitrated pyrazole-tetrazole hybrids have calculated detonation pressures comparable to RDX (33.2 GPa to 34.5 GPa). rsc.org Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole has a calculated detonation pressure of 35.9 GPa. acs.org These calculations are crucial for screening potential high-energy-density materials (HEDMs). mdpi.comnih.gov

Detonation velocity (D) is the speed at which the detonation wave propagates through the explosive material. Similar to detonation pressure, it is a critical performance parameter. The EXPLO5 software is also frequently used for these calculations. nih.govrsc.orgovid.com For instance, a nitramine derivative of a pyrazole-tetrazole hybrid exhibits a calculated detonation velocity of 8846 m/s, which is comparable to RDX. rsc.org Some of its energetic salts show even higher calculated velocities, reaching up to 9414 m/s. rsc.org The calculated detonation velocity for 1-methyl-3,4,5-trinitropyrazole (MTNP) is also significant, indicating its potential as a powerful explosive. energetic-materials.org.cn

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|

| Nitrated Pyrazole Derivative (Compound 4) | 8745 | 34.8 | nih.govovid.com |

| Nitrated Pyrazole Derivative (Compound viii) | 8950 | 35.6 | ovid.com |

| H₃NANP-5T | 8846 | 33.2 | rsc.org |

| Energetic Salt of H₃NANP-5T (Compound 13) | 9414 | 34.5 | rsc.org |

| Energetic Salt of H₃NANP-5T (Compound 14) | 9088 | 33.9 | rsc.org |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) | 8931 | 35.9 | acs.org |

Studies on Sensitivity and Thermal Stability

For an energetic material to be practically useful, it must not only be powerful but also possess adequate thermal stability and low sensitivity to accidental initiation by impact, friction, or electrostatic discharge. nih.gov

Research into nitrated pyrazole derivatives often includes a thorough evaluation of these safety parameters. nih.gov For example, the thermal decomposition of 1-methyl-3,4,5-trinitropyrazole (MTNP) has been studied, and it shows good thermal stability with a decomposition temperature of 272.0°C. researchgate.net The introduction of amino groups into the pyrazole ring can, in some cases, increase thermal stability and reduce mechanical sensitivities. researchgate.net

Studies have shown that the thermal decomposition of nitropyrazole derivatives can be initiated by the cleavage of the C-NO₂ bond. mdpi.com The thermal stability of these compounds is a key area of investigation, with some derivatives exhibiting decomposition temperatures above 300°C, making them potential candidates for heat-resistant explosives. rsc.org For instance, a derivative of a nitropyrazole-triazole backbone, DNPAT, has a decomposition temperature of 314°C, which is close to that of the well-known heat-resistant explosive HNS. rsc.org

| Compound | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

|---|---|---|---|---|

| Nitrated Pyrazole Derivative (Compound 4) | 131 | 5 | 80 | nih.govovid.com |

| DNPAT | 314 | 18 | - | rsc.org |

| Compound 4 (from pyrazole-triazole backbone) | - | >15 | - | rsc.org |

| Compound 6 (from pyrazole-triazole backbone) | - | >15 | - | rsc.org |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) | 218 | - | - | acs.org |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 272.0 | - | - | researchgate.net |

Impact and Friction Sensitivity Testing

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter. Derivatives of 1-methyl-nitropyrazole have been subjected to standardized testing to quantify these characteristics. For instance, 1-Methyl-3,4,5-trinitropyrazole (MTNP) is noted for its low sensitivity to mechanical shock. researchgate.net A more specific example, 3,5-dinitro-4-methylnitramino-1-methylpyrazole, has been shown to be insensitive to mechanical stimuli, a desirable trait for handling and processing. nih.gov Sensitivity is often compared to established materials like RDX and HMX to gauge relative safety.

Mechanical Sensitivity of 1-Methyl-nitropyrazole Derivatives

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

|---|---|---|---|

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | >8 | >144 | nih.gov |

Thermal Decomposition Studies (e.g., Differential Scanning Calorimetry (DSC))

Thermal stability is a key indicator of the safe storage and application range of an energetic material. Differential Scanning Calorimetry (DSC) is a primary technique used to determine the decomposition temperature of these compounds. A high decomposition temperature suggests greater thermal stability. Studies show that many 1-methyl-nitropyrazole derivatives possess good thermal stability. For example, 1-Methyl-3,4,5-trinitropyrazole (MTNP) exhibits an exothermic decomposition peak at 248 °C. researchgate.net The methylation of the pyrazole ring in certain derivatives can yield compounds with acceptable decomposition temperatures for practical use. nih.gov The thermal behavior of dinitropyrazole and trinitropyrazole compounds has been extensively studied under various conditions to understand their decomposition pathways. researchgate.net

Thermal Decomposition Data for 1-Methyl-nitropyrazole Derivatives

| Compound | Decomposition Temperature (°C) | Reference |

|---|---|---|

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 248 | researchgate.net |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | 203 | nih.gov |

Cocrystallization Strategies for Desensitization

One advanced strategy to enhance the safety of energetic materials is cocrystallization, where a sensitive high-energy molecule is combined with a less sensitive compound to form a new crystalline structure with improved properties. This approach is being explored for nitropyrazole derivatives. Research has investigated the formation of eutectic mixtures, such as one prepared by mixing 1-methyl-3,4,5-trinitropyrazole (MTNP) with pentaerythritol (B129877) tetranitrate (PETN), to modify physical properties and potentially reduce sensitivity. researchgate.net Compatibility studies between different energetic materials are crucial in this context. For instance, MTNP has been found to have good compatibility with other low-melting-point explosives like 3,4-bis(3-nitrofurazan-4-yl) furoxan (DNTF), which can lead to a reduction in the mechanical sensitivity of the resulting mixture. researchgate.net

Exploration as Melt-Castable Explosive Components

There is a significant need for new melt-castable explosives to serve as replacements for TNT. nih.gov Ideal candidates should have melting points between 80 and 110 °C, a large temperature gap between melting and decomposition, high density, and good detonation performance. mdpi.com Nitropyrazoles are well-suited as a foundational structure for developing such explosives due to their high nitrogen content and the ability to tune their properties through substitution on the pyrazole ring. nih.gov

1-Methyl-3,4,5-trinitropyrazole (MTNP) is considered a compound with broad application prospects in high-energy melt-cast explosives due to its favorable energetic properties and thermal stability. researchgate.net Researchers are actively synthesizing novel derivatives by introducing various functional groups, such as nitratoalkyl and azidoalkyl side chains, onto the nitropyrazole scaffold to achieve the desired low melting points characteristic of melt-castable compounds. mdpi.com For example, while 3,5-dinitro-4-methylnitramino-1-methylpyrazole has a melting point of 133 °C, which is slightly high, it demonstrates the principle of using methylation to create melt-castable derivatives. nih.gov The goal is to create new materials that combine the performance of powerful explosives like HMX with the processing advantages of TNT. mdpi.com

Properties of Nitropyrazole Derivatives as Potential Melt-Cast Explosives

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| 3,4-dinitro-1H-pyrazole (DNP) | 71 | 276 | nih.govresearchgate.net |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | Not specified | 248 | researchgate.net |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | 133 | 203 | nih.gov |

Pharmaceutical and Medicinal Chemistry Research on 1 Methyl 5 Nitropyrazole and Analogs

Mechanism of Action Studies

Due to the lack of research on the biological activities of 1-Methyl-5-nitropyrazole, there is consequently no information available regarding its mechanism of action. The following sections provide a general overview of mechanisms associated with some other pyrazole (B372694) derivatives.

Interaction with Cellular Components (e.g., DNA binding, enzyme inhibition)

No studies were found that investigated the interaction of this compound with cellular components such as DNA or enzymes.

In the broader family of pyrazole derivatives, various mechanisms of action have been proposed. Some metal complexes of a 4-acylpyrazolone derivative have been shown to bind to DNA, primarily through intercalation. rsc.org The DNA binding properties of other heterocyclic compounds containing pyrazole moieties have also been explored. asianpubs.orgnih.gov

Enzyme inhibition is another common mechanism for pyrazole-containing compounds. For example, certain pyrazole derivatives have been developed as kinase inhibitors, which are crucial in cancer therapy. rsc.org Others have been studied as inhibitors of enzymes like cyclooxygenase (COX), which is relevant to their anti-inflammatory effects. johnshopkins.edu

Bioreduction Pathways and Reactive Intermediates

The bioreduction pathways and the formation of reactive intermediates of this compound have not been described in the scientific literature.

For some nitroaromatic compounds, bioreduction is a key step in their mechanism of action, particularly for radiosensitizers and some antimicrobial agents. encyclopedia.pub This process often involves the enzymatic reduction of the nitro group to form radical anions and other reactive species that can damage cellular components. The specific enzymes and pathways involved can vary depending on the compound and the biological system.

Influence on Cell Cycle Progression and Apoptosis Induction

The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, with many of its analogs demonstrating profound effects on cell cycle regulation and the induction of programmed cell death (apoptosis). Research into pyrazole derivatives has revealed their ability to halt cancer cell proliferation by arresting the cell cycle at various phases and to trigger apoptosis through multiple signaling pathways.

A novel pyrazole derivative, identified as PTA-1, has shown potent activity in triple-negative breast cancer cells. nih.gov Treatment with PTA-1 interferes with cell cycle progression and induces apoptosis, as evidenced by the externalization of phosphatidylserine (B164497), activation of caspase-3/7, and DNA fragmentation. nih.gov Similarly, another study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) found that the compound 3f induced cell cycle arrest in the S phase. mdpi.com This arrest was accompanied by an increase in reactive oxygen species (ROS) and caspase 3 activity, indicating that the induced apoptosis is mediated through oxidative stress. mdpi.com

In the context of human bladder cancer cell lines, certain 1-thiocarbamoyl-pyrazole derivatives were found to inhibit cell cycle progression and cause a significant increase in the sub-G0/G1 phase, which is indicative of apoptotic cell death. mdpi.com Further research has identified pyrazole analogs that act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov One such compound induced significant cell cycle arrest at the G1 phase and promoted apoptosis in HCT-116 cell lines. nih.gov

A unique thieno[2,3-c]pyrazole derivative, Tpz-1, was identified through high-throughput screening and demonstrated potent and selective cytotoxicity against a wide panel of human cancer cell lines. nih.gov Tpz-1 was found to interfere with cell cycle progression and induce caspase-dependent apoptosis. The mechanism of action involves the translocation of phosphatidylserine to the outer plasma membrane, a hallmark event of apoptosis. nih.gov

Table 1: Effects of Pyrazole Analogs on Cell Cycle and Apoptosis

| Compound/Analog | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction Mechanism | Reference(s) |

|---|---|---|---|---|

| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell cycle arrest | Phosphatidylserine externalization, caspase-3/7 activation, DNA fragmentation | nih.gov |

| Compound 3f | MDA-MB-468 (Triple-Negative Breast Cancer) | S phase arrest | Increased Reactive Oxygen Species (ROS), caspase 3 activation | mdpi.com |

| CDK2 Inhibitor (Compound 4) | HCT-116 (Colon Carcinoma) | G1 phase arrest | Promotion of apoptosis, confirmed by Western blot analysis | nih.gov |

| Tpz-1 | HL-60 (Leukemia), CCRF-CEM (Leukemia) | Interference with progression | Caspase-3/7 activation, phosphatidylserine externalization | nih.gov |

| 1-thiocarbamoyl-pyrazoles | 5637 (Bladder Cancer) | Inhibition of progression, increase in sub-G0/G1 phase | Linked to apoptosis | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrazole-based analogs, SAR studies have been instrumental in optimizing their anticancer efficacy. mdpi.com The versatility of the pyrazole ring allows for substitutions at various positions, and these modifications are key to designing lead compounds with improved potency and selectivity. srrjournals.com

Systematic elaboration of SAR for pyrazole-based inhibitors has been conducted to optimize their activity against specific targets like metalloproteinases. nih.gov For instance, in the development of meprin inhibitors, the 3,5-diphenylpyrazole (B73989) scaffold was identified as a highly potent starting point. nih.gov SAR exploration revealed that substitutions on the phenyl moieties at the 3 and 5 positions significantly impacted inhibitory activity. While introducing methyl or benzyl (B1604629) groups led to a decrease in activity, a cyclopentyl moiety maintained high potency. nih.gov Furthermore, N-substitution on the pyrazole ring, such as adding a methyl or phenyl group, resulted in a decrease in activity against meprins α and β compared to the unsubstituted version. nih.gov

Development of Therapeutic Agents and Prodrugs

The development of pyrazole-based compounds into clinically viable therapeutic agents is an active area of research. Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer drugs, targeting a variety of mechanisms and pathways essential for tumor growth and survival. nih.govmdpi.com

Many of these agents have demonstrated potent cytotoxicity against a range of human cancer cell lines, including colon, breast, and lung cancer. srrjournals.comnih.gov For example, certain pyrazolyl analogs containing a pyridine (B92270) nucleus have shown significant promise as anticancer agents against human colon cancer cell lines, with one derivative exhibiting an IC50 value of 4.2 μM. nih.gov The anticancer effect of these specific analogs is linked to their ability to inhibit xanthine (B1682287) oxidase. nih.gov Other pyrazole derivatives have been developed as potent inhibitors of key cancer-related enzymes such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR). nih.govmdpi.com For instance, novel indole (B1671886) derivatives linked to a pyrazole moiety displayed potent inhibition of CDK2 with IC50 values as low as 0.074 µM. nih.gov

Table 2: Anticancer Activity of Selected Pyrazole-Based Therapeutic Agents

| Compound/Analog Class | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Pyrazolyl-pyridine derivative | Xanthine Oxidase Inhibition | Colon Cancer | 4.2 µM | nih.gov |

| Indole-pyrazole derivative (33) | CDK2 Inhibition | HCT116, MCF7, HepG2, A549 | < 23.7 µM (cytotoxicity), 0.074 µM (CDK2) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (18) | Antiproliferative | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | nih.gov |